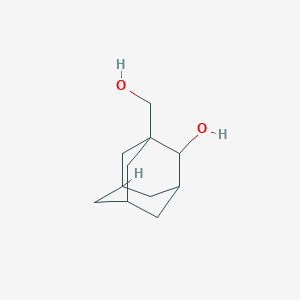

1-(Hydroxymethyl)adamantan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Hydroxymethyl)adamantan-2-ol is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique structural properties and diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

準備方法

The synthesis of 1-(Hydroxymethyl)adamantan-2-ol typically involves the functionalization of the adamantane framework. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired compound . Industrial production methods often involve the use of catalytic hydrogenation and other reduction techniques to achieve high yields and purity .

化学反応の分析

1-(Hydroxymethyl)adamantan-2-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming adamantane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions include adamantane derivatives with different functional groups, enhancing their utility in various applications .

科学的研究の応用

Scientific Research Applications

-

Organic Synthesis:

- 1-(Hydroxymethyl)adamantan-2-ol serves as a building block for synthesizing more complex adamantane derivatives. These derivatives are essential in developing new materials and catalysts due to their unique properties.

-

Biological Studies:

- The compound has been utilized in biological research due to its structural stability and ability to interact with biological systems. It is particularly relevant in studying enzyme interactions and cellular pathways.

- Pharmaceutical Applications:

-

Material Science:

- The compound is also employed in producing high-performance polymers and advanced materials, leveraging its unique chemical properties for industrial applications.

The biological activities of this compound include:

- Antiviral Properties: Exhibits potential antiviral effects against central nervous system-affecting viruses, similar to amantadine.

- Cytotoxicity: Demonstrated cytotoxic effects on cancer cell lines such as glioma and melanoma, indicating significant inhibition of cell proliferation.

- Neuroprotective Effects: Emerging evidence suggests it may protect neurons from damage during ischemic events, potentially mitigating neurodegenerative processes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Effective against CNS-affecting viruses | |

| Cytotoxicity | Significant inhibition in glioma and melanoma cells | |

| Neuroprotection | Potential modulation of neurodegenerative processes |

Case Studies

Antiviral Efficacy:

A study evaluated the efficacy of this compound against various influenza virus strains. Results indicated a dose-dependent reduction in viral load, supporting its potential use as an antiviral agent.

Cytotoxicity Assessment:

In vitro assays tested the compound on multiple cancer cell lines (A549, HeLa). The results showed IC values in the micromolar range, indicating substantial cytotoxicity against these cancer cells.

Neuroprotection Studies:

Research involving animal models demonstrated that administration of this compound could reduce neuronal damage following ischemic events, suggesting a protective role in stroke models .

作用機序

The mechanism of action of 1-(Hydroxymethyl)adamantan-2-ol involves its interaction with various molecular targets. The rigid cage structure of adamantane enhances the compound’s stability and allows it to interact with enzymes and receptors effectively . This interaction can disrupt enzyme activity, leading to various therapeutic effects, such as antiviral and anticancer activities .

類似化合物との比較

1-(Hydroxymethyl)adamantan-2-ol can be compared with other adamantane derivatives, such as:

1-Methyl-adamantan-2-ol: Similar in structure but with a methyl group instead of a hydroxymethyl group.

3,5-Bis(hydroxymethyl)adamantan-1-ol: Contains two hydroxymethyl groups, offering different reactivity and applications.

The uniqueness of this compound lies in its specific functional group, which provides distinct chemical properties and reactivity compared to other adamantane derivatives .

生物活性

1-(Hydroxymethyl)adamantan-2-ol, a derivative of adamantane, has garnered attention for its diverse biological activities, particularly in the fields of virology and medicinal chemistry. This article reviews the compound's antiviral properties, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique adamantane backbone with a hydroxymethyl group at the 1-position and a hydroxyl group at the 2-position. Its molecular formula is C11H18O2 . The structural configuration contributes to its biological activity, influencing interactions with various biological targets.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity . Notably, it has been shown to be effective against the vesicular stomatitis virus (VSV), demonstrating its potential as an antiviral agent . In vitro studies have confirmed its efficacy, suggesting that it may inhibit viral replication through mechanisms that require further elucidation.

Table 1: Antiviral Activity of this compound

| Virus Type | Activity Observed | Reference |

|---|---|---|

| Vesicular Stomatitis Virus | Active | |

| Other Viruses | Under Investigation |

The precise mechanism by which this compound exerts its antiviral effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with viral entry or replication processes. Structural studies and molecular docking analyses suggest potential interactions with viral proteins, although specific binding sites and pathways require further investigation .

Cytotoxicity Studies

While assessing the therapeutic potential of any compound, understanding its cytotoxicity is crucial. Preliminary studies on the cytotoxic effects of this compound have shown low toxicity levels in various cell lines, indicating a favorable safety profile for further development .

Table 2: Cytotoxicity Data for this compound

Future Directions and Applications

The promising biological activity of this compound opens avenues for its application in drug development, particularly as an antiviral agent. Ongoing research is focused on optimizing its structure to enhance potency and selectivity against specific viral targets. Additionally, exploring its potential as a scaffold for designing novel therapeutics could lead to significant advancements in antiviral therapies.

Case Studies

Recent studies have explored various derivatives of adamantane compounds, including this compound, emphasizing their antidiabetic , antibacterial , and anticancer properties. For instance, a study highlighted the synthesis of adamantane derivatives with enhanced biological activities and lower cytotoxicity compared to existing drugs . These findings underscore the versatility of adamantane-based compounds in medicinal chemistry.

特性

IUPAC Name |

1-(hydroxymethyl)adamantan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c12-6-11-4-7-1-8(5-11)3-9(2-7)10(11)13/h7-10,12-13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFOBDWCLXCAPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。